- Highly Efficient G-Quadruplex Recognition by Bisquinolinium CompoundsJournal of the American Chemical Society, 2007, 129(7), 1856-1857,
Cas no 37181-39-8 ()

structure
Nombre del producto:
Número CAS:37181-39-8
MF:CO3F3S-
Megavatios:149.069
CID:4523182
Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ; rt → reflux; overnight, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 18-Crown-6 Solvents: Toluene ; rt → reflux
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
Referencia
Visible Light-Induced Deoxygenation and Allylation/Vinylation of Pyridyl Ethers
Organic Letters,
2022,
24(40),
7309-7314
,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Toluene ; 0 °C; 0 °C → rt; 40 min, rt
Referencia
Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt
Journal of Organic Chemistry,
2006,
71(10),
3923-3927
,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Benzene ; rt → 0 °C; 15 min, 0 °C; 0 °C → rt
Referencia
Protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate: methyl (R)-(-)-3-benzyloxy-2-methyl propanoate
Organic Syntheses,
2007,
84,
295-305
,
Métodos de producción 5
Condiciones de reacción
1.1 8 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Referencia
Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation
Tetrahedron,
2010,
66(6),
1352-1356
,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Water
2.1 -
2.1 -
Referencia
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Métodos de producción 7
Condiciones de reacción
Referencia
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tris(pentafluorophenyl)borane Solvents: Acetonitrile-d3 ; 90 min, rt
Referencia
Diiminium Nucleophile Adducts Are Stable and Convenient Strong Lewis Acids
Chemistry - A European Journal,
2023,
29(58),
,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane
Referencia
- An Improved Route for the Synthesis of Guanine Quadruplex Ligand Phen-DC3Synlett, 2018, 29(10), 1362-1366,
Raw materials
- Tetrabutylammonium bromide
- 2-(Benzyloxy)pyridine
- Trifluoromethanesulfonate lithium
- 1-Bromooctane
- Benzyl alcohol
- Triethylsilane
- Potassium trifluoromethanesulfonate
- 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
- Methyl trifluoromethanesulfonate
- 1H-imidazole, 1,2-dimethyl-
- 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
Preparation Products
Literatura relevante
-
Olivier Nguyen Van Buu,Audrey Aupoix,Nhung Doan Thi Hong,Giang Vo-Thanh New J. Chem. 2009 33 2060
-
Abhilash Sharma,Pranjal Gogoi New J. Chem. 2020 44 17938
-
3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactionsAnil K. Saikia,Priya Ghosh,Ashutosh K. Kautarya RSC Adv. 2016 6 44774
-
Robert Brooke,Juan Felipe Franco-Gonzalez,Kosala Wijeratne,Eleni Pavlopoulou,Daniela Galliani,Xianjie Liu,Roudabeh Valiollahi,Igor V. Zozoulenko,Xavier Crispin J. Mater. Chem. A 2018 6 21304
-
5. Molecular self-assembly: diastereoselective synthesis and structural characterisation of a novel binuclear copper(i) double helicateFeyissa Gadissa Gelalcha,Manfred Schulz,Ralph Kluge,Joachim Sieler J. Chem. Soc. Dalton Trans. 2002 2517
37181-39-8 () Productos relacionados
- 1493-13-6(Trifluoromethanesulfonic acid)
- 34629-25-9(Yttrium(III) trifluoromethanesulfonate hydrate)
- 38542-94-8(Ammonium Triflate)
- 52093-30-8(Yttrium(III) trifluoromethanesulfonate)
- 2926-27-4(Potassium trifluoromethanesulfonate)
- 40856-07-3(Difluoromethanesulphonic acid)
- 1806874-99-6(3-Amino-4-(difluoromethyl)-5-iodo-2-methoxypyridine)
- 1251622-97-5(N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)
- 1021106-25-1(N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide)
- 2353768-94-0(tert-butyl N-(4-methyl-3-sulfanylphenyl)carbamate)
Proveedores recomendados
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
